(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride
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Overview
Description
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a phenyl group, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole ring, the attachment of the phenyl group, and the introduction of the ethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine: This compound is similar in structure but lacks the dihydrochloride component.
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanol: This compound has a hydroxyl group instead of an amine group.
(1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanone: This compound has a carbonyl group instead of an amine group.
Uniqueness
The uniqueness of (1S)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride lies in its specific combination of functional groups and its potential applications across various scientific fields. Its dihydrochloride form may also confer additional stability or solubility properties, making it particularly useful in certain contexts.
Properties
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;;/h3-8H,13H2,1-2H3;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIMPCHBIZHFHO-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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